1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
6-piperidin-4-yl-1-propan-2-yl-4-pyridin-3-ylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-13(2)24-12-22-19-17(24)10-16(14-5-8-20-9-6-14)23-18(19)15-4-3-7-21-11-15/h3-4,7,10-14,20H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXINQAIZGTHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(C=C21)C3CCNCC3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄
- Molecular Weight : 258.33 g/mol
- CAS Number : Not widely documented, potentially under investigation.
Structural Features
The imidazo[4,5-c]pyridine core combined with piperidine and pyridine rings suggests a complex interaction profile with biological macromolecules, which may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit promising anticancer properties. The compound's ability to inhibit various enzymes involved in cancer cell proliferation is noteworthy.
-
Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Telomerase
- Cell Cycle Arrest : Studies demonstrate that it can induce cell cycle arrest in cancer cell lines, leading to apoptosis.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances the overall efficacy against resistant cancer cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains.
Efficacy Data
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 | |
| Escherichia coli | 12.5 | |
| Mycobacterium tuberculosis | 5 |
Neuropharmacological Effects
Preliminary studies suggest potential neuroprotective effects, possibly linked to its interaction with neurotransmitter systems.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
- Neuroprotective Potential :
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Piperidin-4-yl Group: Present in both the target compound and 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives, this group enhances solubility via protonation at physiological pH .
- Pyridin-3-yl vs. Trimethoxyphenyl : The target’s pyridinyl group may engage in π-π stacking, whereas DJ95’s trimethoxyphenyl contributes to hydrophobic interactions with tubulin .
- Isopropyl vs. Benzyl : The isopropyl group in the target compound likely reduces steric hindrance compared to benzyl substituents in TLR7 modulators .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for 1-Isopropyl-6-(piperidin-4-yl)-4-(pyridin-3-yl)-1H-imidazo[4,5-c]pyridine?
- Methodological Answer : Synthesis routes should prioritize regioselectivity and yield optimization. For example, acylation reactions under inert atmospheres (e.g., using nitrogen) with catalysts like triethylamine or Hünig’s base in solvents such as dichloromethane or tetrahydrofuran are effective for piperidine derivatives. Reaction temperatures (-20°C to 180°C) and purification steps (e.g., column chromatography, recrystallization) must be tailored to intermediate stability .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of IR spectroscopy to confirm functional groups (e.g., carbonyl or amine stretches), GC-MS for molecular ion detection (though intensity may be low, requiring high sensitivity), and NMR (¹H/¹³C) to resolve substituent positions on the imidazo[4,5-c]pyridine core. Mass spectral data should be cross-validated with computational molecular weight predictions .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Follow GHS-aligned guidelines: use fume hoods to prevent inhalation exposure, wear nitrile gloves/lab coats to avoid skin contact, and maintain eye protection. In case of exposure, immediate rinsing with water (15+ minutes for eyes) and medical consultation are advised. Store the compound in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can computational chemistry improve synthesis optimization for this compound?
- Methodological Answer : Quantum chemical reaction path searches (e.g., density functional theory) can predict transition states and intermediates, narrowing optimal conditions (solvent, catalyst, temperature). Machine learning models trained on experimental datasets (e.g., yields, purity) enable iterative feedback loops to accelerate reaction design. This approach reduces trial-and-error experimentation by >50% in analogous heterocyclic systems .
Q. How to resolve low yields in the acylation or alkylation steps during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Optimization : Replace tertiary amines (e.g., triethylamine) with stronger bases like K₂CO₃ for deprotonation .
- Solvent Polarity : Switch to polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .
- Stepwise Purification : Isolate intermediates via flash chromatography before proceeding to subsequent steps .
Q. How to address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Cross-validate experimental conditions:
- Purity : Confirm compound integrity via HPLC (≥95% purity) to exclude impurity-driven artifacts .
- Assay Variability : Standardize cell lines, incubation times, and buffer systems. Use internal controls (e.g., reference inhibitors) to normalize inter-study variability .
- Structural Confirmation : Re-examine stereochemistry (e.g., via X-ray crystallography) to rule out enantiomer-specific activity differences .
Q. What strategies enhance bioactivity by modifying the piperidine or pyridine moieties?
- Methodological Answer :
- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the 4-position to modulate lipophilicity and receptor binding. Substituents like methyl or benzyl groups can alter conformational flexibility .
- Pyridine Functionalization : Replace the 3-pyridinyl group with bioisosteres (e.g., pyrimidine) to improve solubility or metabolic stability. SAR studies should prioritize substituents that enhance π-π stacking or hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
